molecular formula C17H22FN5O3S B2503548 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide CAS No. 1171728-93-0

4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2503548
CAS RN: 1171728-93-0
M. Wt: 395.45
InChI Key: DNVAZCRTSWKSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity and potency in certain biological targets, such as cyclooxygenase-2 (COX-2) enzymes . Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest potential biological activities, which may include enzyme inhibition.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to achieve desired biological properties. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors involved the careful placement of a fluorine atom to increase COX-1/COX-2 selectivity . Similarly, the synthesis of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides for carbonic anhydrase inhibition involved the design and synthesis of substituted pyrimidinyl groups . These methods could be analogous to the synthesis of the compound , which would likely involve the attachment of a pyrimidinyl group via an ether linkage to the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The crystal structures of some compounds in complex with human carbonic anhydrase II were determined to understand the structural features important for binding . The presence of a 4-methylpiperazinyl group and a pyrimidinyl group in the compound of interest suggests that it may have been designed to fit into specific enzyme active sites, potentially leading to inhibition of target enzymes.

Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamide derivatives are typically centered around their role as enzyme inhibitors. The compounds can interact with enzymes such as COX-2 and carbonic anhydrases through their sulfonamide group, which can mimic the natural substrates or bind to active site residues . The specific reactions of the compound would depend on its target enzymes and the nature of its interactions with those enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and absorption, distribution, metabolism, and excretion (ADMET) characteristics, are important for their potential as drugs. For instance, the ADMET properties of a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, were calculated using computational methods . These properties are crucial for understanding the pharmacokinetic profile of the compound and its suitability for use as a medication. The antimicrobial activity of some novel benzenesulfonamide derivatives was also studied, indicating the potential for these compounds to act against microbial infections .

Scientific Research Applications

Antimicrobial Activity

Research on related sulfonamide compounds has demonstrated potential antimicrobial activity. For example, studies on compounds such as 4-(2-(1-(4-([1,1'-biphenyl]-4-yl)-3-(hydroxyl (phenyl) aryl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide have shown promising results against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Antitumor Activity

Sulfonamide derivatives have been explored for their potential in cancer treatment. A study on compounds like 1-(3-(4-Acetylaminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione highlighted their design and synthesis with a focus on low toxicity and potent antitumor agents (Huang, Lin, & Huang, 2001).

Radiosensitizing Effects

Certain derivatives, such as those with a pyrimidine structure, have shown promise as radiosensitizers in cancer therapy. Compounds like 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide have been identified as having the potential to increase the effectiveness of radiotherapy in cancer treatment (Jung et al., 2019).

Antibacterial and Antifungal Properties

Some 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives have shown significant in vitro antimicrobial activity against several strains of microbes (Desai, Makwana, & Senta, 2016).

properties

IUPAC Name

4-fluoro-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O3S/c1-22-7-9-23(10-8-22)16-12-17(20-13-19-16)26-11-6-21-27(24,25)15-4-2-14(18)3-5-15/h2-5,12-13,21H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVAZCRTSWKSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.